molecular formula C16H16N2O6S B4952947 2-[2-[(4-Nitrophenyl)methylsulfanyl]ethyl]pyridine;oxalic acid

2-[2-[(4-Nitrophenyl)methylsulfanyl]ethyl]pyridine;oxalic acid

Cat. No.: B4952947
M. Wt: 364.4 g/mol
InChI Key: UUQLXPJLVDKVBS-UHFFFAOYSA-N
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Description

2-[2-[(4-Nitrophenyl)methylsulfanyl]ethyl]pyridine;oxalic acid is a complex organic compound that features a pyridine ring substituted with a 2-[(4-nitrophenyl)methylsulfanyl]ethyl group and is paired with oxalic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[(4-Nitrophenyl)methylsulfanyl]ethyl]pyridine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where 2-bromoethylpyridine reacts with 4-nitrobenzylthiol in the presence of a base to form the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[2-[(4-Nitrophenyl)methylsulfanyl]ethyl]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while oxidation can lead to the formation of various oxidized derivatives.

Scientific Research Applications

2-[2-[(4-Nitrophenyl)methylsulfanyl]ethyl]pyridine;oxalic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-[(4-Nitrophenyl)methylsulfanyl]ethyl]pyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridine ring can also participate in coordination with metal ions, influencing its activity in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-[2-[(4-Methylphenyl)methylsulfanyl]ethyl]pyridine: Similar structure but with a methyl group instead of a nitro group.

    2-[2-[(4-Chlorophenyl)methylsulfanyl]ethyl]pyridine: Contains a chlorine atom instead of a nitro group.

    2-[2-[(4-Methoxyphenyl)methylsulfanyl]ethyl]pyridine: Features a methoxy group in place of the nitro group.

Uniqueness

The presence of the nitro group in 2-[2-[(4-Nitrophenyl)methylsulfanyl]ethyl]pyridine imparts unique electronic and steric properties, making it distinct from its analogs

Properties

IUPAC Name

2-[2-[(4-nitrophenyl)methylsulfanyl]ethyl]pyridine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S.C2H2O4/c17-16(18)14-6-4-12(5-7-14)11-19-10-8-13-3-1-2-9-15-13;3-1(4)2(5)6/h1-7,9H,8,10-11H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQLXPJLVDKVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCSCC2=CC=C(C=C2)[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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